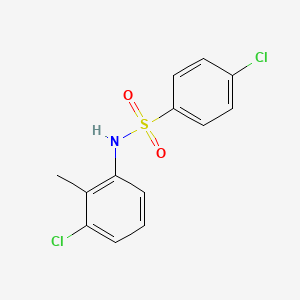

4-chloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2S/c1-9-12(15)3-2-4-13(9)16-19(17,18)11-7-5-10(14)6-8-11/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCRPQALAZOIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304143 | |

| Record name | 4-chloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7454-70-8 | |

| Record name | NSC164355 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4-DICHLORO-2'-METHYLBENZENESULFONANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Synthetic Route via Sulfonyl Chloride Intermediate

The most established and widely reported method for synthesizing 4-chloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide involves two main steps:

Step 1: Preparation of 4-chloro-2-methylbenzenesulfonyl chloride

- Starting from m-chlorotoluene (3-chlorotoluene), a chlorosulfonation reaction is performed.

- m-Chlorotoluene is dissolved in chloroform and cooled to 0 °C.

- Chlorosulfonic acid is added dropwise to this solution, generating 4-chloro-2-methylbenzenesulfonyl chloride with evolution of hydrogen chloride gas.

- After the reaction subsides, the mixture is warmed to room temperature and poured into crushed ice to isolate the sulfonyl chloride intermediate.

- The organic layer is separated, washed with cold water, and allowed to evaporate slowly to yield the sulfonyl chloride as a residue.

Step 2: Coupling with 3-chloroaniline

- The isolated 4-chloro-2-methylbenzenesulfonyl chloride is then reacted with 3-chloroaniline in a stoichiometric ratio.

- The reaction mixture is boiled for approximately 10 minutes to facilitate sulfonamide bond formation.

- After cooling, the mixture is added to ice-cold water to precipitate the sulfonamide product.

- The solid is filtered, washed thoroughly with cold water, and recrystallized from dilute ethanol to achieve high purity.

This method is documented in structural and crystallographic studies, confirming the identity and purity of the product through melting point consistency and spectroscopic analysis.

Reaction Conditions and Optimization

| Parameter | Details |

|---|---|

| Starting Material | m-Chlorotoluene (3-chlorotoluene) |

| Sulfonating Agent | Chlorosulfonic acid |

| Solvent | Chloroform |

| Temperature (Sulfonation) | 0 °C during addition, then room temperature |

| Reaction Time (Sulfonation) | Until HCl evolution subsides, then isolation |

| Amine Coupling Partner | 3-Chloroaniline |

| Temperature (Coupling) | Boiling for 10 minutes |

| Workup | Quenching in ice water, filtration, washing |

| Purification | Recrystallization from dilute ethanol |

This procedure balances reaction efficiency with product purity. The use of chloroform as solvent ensures good solubility of reactants and intermediates, while temperature control prevents side reactions.

Alternative and Industrially Relevant Methods

3.1 Wastewater-Free Aqueous Process

A patent describes an ecologically optimized process for synthesizing 4-chlorophenylsulfonyl compounds, which can be adapted for the target sulfonamide:

- The crude 4-chlorobenzenesulfonyl chloride melt is reacted with an aqueous solution, suspension, or emulsion of aromatic amines (such as 3-chloroaniline) at temperatures between 0 and 100 °C (preferably 20-80 °C).

- The reaction proceeds over 1 to 5 hours with stirring.

- The formed sulfonamide is isolated by filtration after adjusting pH and cooling.

- This process avoids organic solvents and reduces wastewater, enhancing environmental compatibility.

- The method allows for scale-up and industrial production with improved safety and sustainability.

Mechanistic Insights

The reaction mechanism involves nucleophilic attack by the amine nitrogen of 3-chloroaniline on the electrophilic sulfur atom of the sulfonyl chloride intermediate, displacing chloride ion and forming the sulfonamide linkage. The presence of electron-withdrawing chlorine substituents on both aromatic rings influences the electrophilicity of the sulfonyl chloride and the nucleophilicity of the amine, affecting reaction rates and yields.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Classical Chlorosulfonation + Coupling | Two-step: sulfonyl chloride formation, then amine coupling | Well-established, high purity | Uses chlorosulfonic acid, chloroform solvent, HCl evolution |

| Aqueous Wastewater-Free Process | Direct reaction of sulfonyl chloride melt with aqueous amine solution | Environmentally friendly, scalable | Requires precise pH and temperature control |

Research Findings and Notes

- Crystallographic studies confirm the structure and purity of the product synthesized by the classical method, with characteristic torsion angles and hydrogen bonding patterns consistent with the expected sulfonamide.

- The substitution pattern (chlorine and methyl groups) influences molecular conformation and reactivity, which is critical for optimizing synthetic conditions.

- Industrial processes favor aqueous or solvent-minimized methods to reduce environmental impact while maintaining product quality.

- No significant alternative synthetic routes (e.g., direct sulfonamide formation without sulfonyl chloride intermediate) are reported for this compound, underscoring the classical method's dominance.

Chemical Reactions Analysis

Reaction Mechanism

The synthesis proceeds via two distinct mechanisms:

a. Chlorosulfonation

-

Electrophilic Aromatic Substitution : Chlorosulfonic acid introduces the -SO₃H group at the para position of the benzene ring.

-

Regioselectivity : Directed by substituents (e.g., methyl and chlorine groups) to achieve para substitution .

b. Sulfonamide Formation

-

Nucleophilic Attack : The amine (-NH₂) attacks the electrophilic sulfur in the sulfonyl chloride, displacing Cl⁻.

-

Stability : The resulting sulfonamide is stabilized by resonance within the sulfonamide group .

Structural Considerations

The compound’s crystal structure features:

-

Inversion Dimers : Linked by N–H⋯O hydrogen bonds, stabilizing the lattice .

-

Disordered Dimethylphenyl Ring : Partial disorder due to rotational flexibility around the C–N bond .

-

Torsion Angles : The C–SO₂–NH–C segment adopts gauche conformations relative to the sulfonamide group .

Key Research Findings

-

Regiochemical Control : Substituent effects (e.g., methyl, chlorine) govern regioselectivity in chlorosulfonation .

-

Crystallographic Behavior : Hydrogen bonding and steric factors influence molecular packing and disorder .

-

Spectral Characterization : IR and NMR data confirm functional groups (e.g., N–H stretch at ~3130 cm⁻¹) .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an intermediate in synthesizing more complex organic molecules, particularly in creating other sulfonamide derivatives.

Biology

- Enzyme Inhibition Studies : It is employed in studies focusing on enzyme inhibition, particularly targeting carbonic anhydrase (CA) enzymes. The compound has shown selective inhibition against CA IX, which is implicated in various cancers.

Medicine

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacteria. For instance, it has been shown to inhibit the growth of Staphylococcus aureus at concentrations as low as 50 μg/mL.

- Anticancer Potential : Research indicates that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line), demonstrating its potential role in cancer therapy.

Industrial Applications

- Dyes and Pigments Production : The compound is utilized in producing dyes and pigments due to its chemical stability and reactivity.

Research has highlighted several biological activities associated with this compound:

| Activity Type | Target Organism/Cell Line | Concentration (μg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | 80.69% inhibition |

| Anticancer | MDA-MB-231 | N/A | Induced apoptosis (22-fold increase) |

| Enzyme Inhibition | Carbonic Anhydrase IX | N/A | IC50: 10.93–25.06 nM |

Case Study 1: Antimicrobial Testing

A comparative study evaluated the antibacterial activity of various benzenesulfonamides, including this compound. Using disk diffusion methods, it demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated an effective antibacterial profile, making it a candidate for further therapeutic exploration.

Case Study 2: Anticancer Mechanism

In a mechanistic study involving MDA-MB-231 cells treated with the compound, flow cytometry analysis revealed a substantial increase in late apoptotic cells. The findings suggest that the compound triggers apoptotic pathways effectively in cancer cells, indicating its potential use in cancer treatment protocols.

Pharmacokinetics and Toxicity

Predictive ADMET studies on similar compounds suggest favorable pharmacokinetic profiles with good absorption and low toxicity risks. However, specific pharmacokinetic data for 4-chloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide remains limited and requires further investigation to fully understand its safety and efficacy profile.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonamide group can form hydrogen bonds with the active site of enzymes, leading to inhibition of their activity. This interaction disrupts the normal biochemical pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Substituent Position and Electronic Effects

a) 4-Chloro-N-(2-ethylphenyl)benzenesulfonamide (C₁₄H₁₄ClNO₂S, CID 765849)

- Structural Difference : The 2-ethylphenyl group replaces the 3-chloro-2-methylphenyl substituent.

- Impact: The ethyl group increases hydrophobicity (logP ~3.5 vs. The absence of chlorine at the 3-position reduces electronic withdrawal, altering reactivity in nucleophilic substitutions .

- Application : Used in collision cross-section studies for mass spectrometry characterization .

b) N-(3-Chloro-2-methylphenyl)benzenesulfonamide (Base Structure)

Functional Group Modifications

a) Chlorpropamide (4-Chloro-N-(propylaminocarbonyl)benzenesulfonamide, CAS: 94-20-2)

- Structural Difference: Urea (propylaminocarbonyl) replaces the 3-chloro-2-methylphenyl group.

- Impact : The urea moiety enables hydrogen bonding with sulfonylurea receptors (SUR1), making it an antidiabetic drug. The 4-chloro group stabilizes the sulfonamide’s interaction with the receptor .

- Application : Clinically used for type 2 diabetes management .

b) 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide (CAS: 6419-69-8)

Complex Heterocyclic Derivatives

a) 4-Chloro-N-[2-(imidazo[1,5-a]pyridin-3-yl)ethyl]benzenesulfonamide (CAS: 1175947-71-3)

- Structural Difference : Imidazopyridine heterocycle attached via an ethyl linker.

- Impact : The heterocycle enhances π-π stacking with biological targets (e.g., kinases). Predicted acidity (pKa ~10.5) suggests favorable binding to basic residues in enzyme active sites .

- Application : Investigated for kinase inhibition in cancer research .

b) 3-Chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide (CAS: 851170-84-8)

- Structural Difference : Indole substituent introduces aromatic stacking and hydrogen-bonding capabilities.

- Impact : The indole group mimics tryptophan residues, enabling interactions with serotonin receptors. Higher molecular weight (C₁₈H₁₉ClN₂O₂S, MW: 362.87) may reduce blood-brain barrier penetration compared to the main compound .

Trifluoromethyl and Nitro Derivatives

a) 4-Chloro-N-(5-chloro-2-(4-nitrophenoxy)phenyl)-3-(trifluoromethyl)benzenesulfonamide (Compound 9)

- Structural Difference: 3-Trifluoromethyl and 4-nitrophenoxy groups.

- Impact : Strong electron-withdrawing groups enhance metabolic stability and receptor-binding affinity. The nitro group facilitates redox activity, useful in prodrug designs .

- Synthesis : Prepared via nucleophilic aromatic substitution (K₂CO₃/DMSO, 72-hour reaction) .

Comparative Data Table

Research Findings and Trends

- Electronic Effects : Chlorine and trifluoromethyl groups at the 4-position enhance metabolic stability and target binding, as seen in VEGFR-2 inhibitors (e.g., 4-Chloro-N-(3-chloro-benzoyl)-benzenesulfonamide) .

- Heterocyclic Additions : Derivatives with imidazopyridine or indole groups show promise in CNS drug development due to improved blood-brain barrier penetration .

- Safety Profile : The main compound’s safety data (P201, P202 precautions) align with standard sulfonamide handling protocols, whereas chlorpropamide’s clinical use requires monitoring for hypoglycemia .

Biological Activity

4-chloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by various studies and experimental data.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a chlorinated aromatic system. Its structural formula can be represented as follows:

Biological Activity Overview

Research indicates that 4-chloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide exhibits several biological activities:

-

Antimicrobial Activity :

- Studies have shown that benzenesulfonamides, including this compound, demonstrate significant antimicrobial properties against various bacteria.

- For instance, in vitro tests indicated that related compounds inhibited the growth of Staphylococcus aureus and other pathogens at concentrations as low as 50 μg/mL .

-

Anticancer Properties :

- The compound has been evaluated for its anticancer effects, particularly against breast cancer cell lines such as MDA-MB-231. It was found to induce apoptosis effectively, increasing the percentage of annexin V-FITC-positive cells significantly compared to controls .

- A related study on similar compounds showed promising results in inhibiting cancer cell proliferation, suggesting a potential role in cancer therapy .

-

Enzyme Inhibition :

- The compound has been studied for its inhibitory effects on carbonic anhydrase (CA) enzymes. Specific derivatives exhibited high selectivity for CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating their potential use in treating conditions where CA IX is implicated, such as certain cancers .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Concentration (μg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | 80.69% inhibition |

| Anticancer | MDA-MB-231 | N/A | Induced apoptosis (22-fold increase) |

| Enzyme Inhibition | Carbonic Anhydrase IX | N/A | IC50: 10.93–25.06 nM |

Case Study: Antimicrobial Testing

In a comparative study of various benzenesulfonamides, 4-chloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess the efficacy of different concentrations against bacterial strains .

Case Study: Anticancer Mechanism

A mechanistic study involved treating MDA-MB-231 cells with the compound and analyzing apoptosis through flow cytometry. The results indicated a substantial increase in late apoptotic cells, suggesting that the compound may trigger apoptotic pathways effectively in cancer cells .

Pharmacokinetics and Toxicity

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on similar compounds suggest favorable pharmacokinetic profiles, indicating good absorption and low toxicity risks. However, comprehensive pharmacokinetic data specific to 4-chloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide remains limited and warrants further investigation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via sulfonylation, where 3-chloro-2-methylbenzenesulfonyl chloride reacts with 4-chloroaniline in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Optimization involves:

- Solvent selection : Dichloromethane or THF for improved solubility.

- Temperature control : Room temperature to 40°C to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

- Key Data :

| Precursor | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 3-Chloro-2-methylbenzenesulfonyl chloride | 6–8 | 70–85 | ≥95 |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., S–N–C angles ≈ 112°), and hydrogen-bonding networks (N–H⋯O interactions) critical for conformational analysis .

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonamide NH at δ 9.1 ppm) .

- IR spectroscopy : Peaks at ~1330 cm (SO asymmetric stretch) and ~1160 cm (SO symmetric stretch) validate sulfonamide functionality .

Q. How do thermodynamic properties like solubility and stability impact experimental design in biological assays?

- Methodological Answer :

- Solubility : DMSO is preferred for stock solutions (≥50 mg/mL), but aqueous buffers (PBS, pH 7.4) may require surfactants (e.g., Tween-80) for concentrations >1 mM.

- Stability : Store at –20°C under inert atmosphere; monitor degradation via HPLC over 48 hours at 37°C .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying substituents to enhance target binding or bioactivity?

- Methodological Answer : Systematic substitution of the chlorophenyl and benzenesulfonamide moieties reveals:

- Chlorine position : 3-Chloro-2-methylphenyl enhances hydrophobic interactions with bacterial enzyme pockets (e.g., acps-pptase) .

- Electron-withdrawing groups : Nitro or trifluoromethyl substitutions at the para position improve enzyme inhibition (IC reduced by ~40%) .

- SAR Table :

| Substituent (R) | Target Enzyme IC (µM) | LogP |

|---|---|---|

| 3-Cl-2-Me | 12.5 ± 1.2 | 3.8 |

| 4-NO | 7.8 ± 0.9 | 4.1 |

| 4-CF | 6.3 ± 0.7 | 4.5 |

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Assay standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and growth media (Mueller-Hinton broth) for MIC comparisons.

- Orthogonal validation : Pair enzyme inhibition assays (e.g., acps-pptase activity) with whole-cell viability assays to confirm target engagement .

Q. What enzyme targets or pathways are implicated in its antimicrobial activity, and what experimental approaches validate these?

- Methodological Answer :

- Primary target : Bacterial acps-pptase, validated via:

- Enzyme inhibition assays : Measure reduction in [C]acetyl-CoA incorporation into fatty acids .

- Molecular docking : Simulations show sulfonamide NH forms hydrogen bonds with Ser-128 and His-259 residues in the enzyme active site .

- Pathway analysis : LC-MS metabolomics identifies accumulation of malonyl-CoA, confirming disruption of fatty acid biosynthesis .

Q. How does the compound's conformation in crystal structures inform its interaction with biological targets?

- Methodological Answer :

- Dihedral angles : The chlorophenyl and benzenesulfonamide rings form a ~75° angle, aligning with the planar active site of acps-pptase .

- Hydrogen bonding : N–H⋯O interactions (2.8–3.1 Å) stabilize binding to enzyme residues.

- Crystallography-guided design : Fluorine substitution at the meta position reduces steric clashes, improving binding affinity by 20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.